molecular formula C13H11N3O3S B14327029 [(5-Methoxy-1H-imidazo[4,5-c]isoquinolin-2-yl)sulfanyl]acetic acid CAS No. 110128-64-8

[(5-Methoxy-1H-imidazo[4,5-c]isoquinolin-2-yl)sulfanyl]acetic acid

Cat. No.: B14327029
CAS No.: 110128-64-8
M. Wt: 289.31 g/mol
InChI Key: SSXUHRHUESUSSE-UHFFFAOYSA-N
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Description

[(5-Methoxy-1H-imidazo[4,5-c]isoquinolin-2-yl)sulfanyl]acetic acid is a heterocyclic compound that features an imidazoisoquinoline core structure

Chemical Reactions Analysis

Types of Reactions

[(5-Methoxy-1H-imidazo[4,5-c]isoquinolin-2-yl)sulfanyl]acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the sulfanyl group to sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imidazoisoquinoline core or the sulfanyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the sulfanyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring .

Mechanism of Action

The mechanism of action of [(5-Methoxy-1H-imidazo[4,5-c]isoquinolin-2-yl)sulfanyl]acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

[(5-Methoxy-1H-imidazo[4,5-c]isoquinolin-2-yl)sulfanyl]acetic acid can be compared with other imidazoisoquinoline derivatives:

    [(5-Methoxy-1H-imidazo[4,5-c]isoquinolin-2-yl)sulfanyl]propionic acid: Similar structure but with a propionic acid group instead of acetic acid.

    [(5-Methoxy-1H-imidazo[4,5-c]isoquinolin-2-yl)sulfanyl]butyric acid: Contains a butyric acid group, offering different physicochemical properties.

    [(5-Methoxy-1H-imidazo[4,5-c]isoquinolin-2-yl)sulfanyl]benzoic acid: Features a benzoic acid group, which may alter its biological activity and solubility.

Properties

CAS No.

110128-64-8

Molecular Formula

C13H11N3O3S

Molecular Weight

289.31 g/mol

IUPAC Name

2-[(5-methoxy-1H-imidazo[4,5-c]isoquinolin-2-yl)sulfanyl]acetic acid

InChI

InChI=1S/C13H11N3O3S/c1-19-12-8-5-3-2-4-7(8)10-11(15-12)16-13(14-10)20-6-9(17)18/h2-5H,6H2,1H3,(H,17,18)(H,14,15,16)

InChI Key

SSXUHRHUESUSSE-UHFFFAOYSA-N

Canonical SMILES

COC1=NC2=C(C3=CC=CC=C31)NC(=N2)SCC(=O)O

Origin of Product

United States

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